3-((3,4-dimethylphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one
Description
The compound 3-((3,4-dimethylphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one belongs to the 1,2,4-triazin-5-one family, characterized by a six-membered heterocyclic core with three nitrogen atoms. Its structure features two key substituents:
- A 3,4-dimethylphenylamino group at position 3, contributing steric bulk and hydrophobic interactions.
Properties
IUPAC Name |
3-(3,4-dimethylanilino)-6-[(4-methylphenyl)methyl]-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-12-4-7-15(8-5-12)11-17-18(24)21-19(23-22-17)20-16-9-6-13(2)14(3)10-16/h4-10H,11H2,1-3H3,(H2,20,21,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFBWQOEAQPMLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC(=C(C=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-((3,4-dimethylphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one is a synthetic compound belonging to the class of triazine derivatives. Its molecular formula is with a molecular weight of 320.4 g/mol . This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The triazine moiety is known for its ability to modulate biological pathways by acting as an inhibitor or modulator of specific protein functions. The exact mechanism of action for 3-((3,4-dimethylphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one remains to be fully elucidated but likely involves:
- Receptor Modulation: Potential interaction with G protein-coupled receptors (GPCRs), which are crucial in many signaling pathways .
- Enzyme Inhibition: Possible inhibition of enzymes involved in metabolic pathways or signal transduction.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of triazine derivatives. Although specific data on 3-((3,4-dimethylphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one is limited, related compounds have shown promising results against various bacterial strains.
| Compound | Activity | Reference |
|---|---|---|
| Triazine Derivative A | Effective against E. coli | |
| Triazine Derivative B | Antifungal properties |
Case Studies
- CNS Disorders: In a study focusing on allosteric modulators of GPCRs, compounds structurally similar to 3-((3,4-dimethylphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one were evaluated for their potential utility in treating central nervous system disorders. These compounds exhibited significant modulation effects on receptor activity .
- Enzymatic Interactions: Research has indicated that triazine derivatives can interact with enzymes involved in critical metabolic pathways. For instance, some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory responses .
Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of triazine derivatives:
- Anticancer Potential: Some studies suggest that triazine compounds may exhibit anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest.
- Neuroprotective Effects: Certain derivatives have been associated with neuroprotective effects in models of neurodegeneration.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that triazine derivatives exhibit significant antimicrobial properties. The compound has been studied for its potential as an antimicrobial agent. For instance, similar triazole compounds have shown effectiveness against a variety of bacterial strains and fungi, suggesting that this compound may also possess similar properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .
Anticancer Properties
Triazine derivatives are being explored for their anticancer potential. Studies have indicated that certain modifications to the triazine structure can enhance cytotoxic activity against cancer cells. The specific compound may interact with cellular pathways involved in proliferation and apoptosis, although further research is needed to elucidate these mechanisms fully .
Agricultural Applications
Herbicides and Pesticides
Triazine compounds are widely used in agriculture as herbicides due to their ability to inhibit photosynthesis in plants. The compound 3-((3,4-dimethylphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one could potentially be developed into a herbicide formulation that targets specific weed species while minimizing impact on crops. Its efficacy would depend on its ability to penetrate plant tissues and its persistence in the environment .
Material Science Applications
UV Absorbers and Stabilizers
The UV-absorbing properties of triazine derivatives make them suitable candidates for use in plastics and coatings. They can help protect materials from degradation caused by ultraviolet radiation. The compound's structure suggests it may be effective in formulations for polycarbonate and polyethylene terephthalate (PET), enhancing the durability and longevity of these materials .
Case Study 1: Antimicrobial Efficacy
A study conducted on various triazole derivatives demonstrated that modifications at the phenyl ring significantly influenced antimicrobial activity. The incorporation of a dimethylphenyl group was found to enhance activity against Gram-positive bacteria, indicating a potential pathway for developing new antimicrobial agents based on the structure of 3-((3,4-dimethylphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one .
Case Study 2: UV Protection in Plastics
Research into UV stabilizers highlighted the effectiveness of triazine compounds in protecting polycarbonate from UV-induced degradation. A formulation containing similar triazine derivatives showed a marked improvement in the material's resistance to yellowing and brittleness over time . This suggests that 3-((3,4-dimethylphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one could be beneficial in developing advanced materials with enhanced UV stability.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their substituents are compared below:
Key Research Findings
Anticancer Activity
- Compound 12 (hydroxypropylthio and thienylvinyl substituents) demonstrated cytotoxicity against multiple cancer cell lines, attributed to its thioether linkage and conjugated vinyl-thiophene group enhancing membrane permeability .
- The target compound’s 4-methylbenzyl group may similarly improve lipophilicity, though its amino-phenyl substituent could reduce reactivity compared to thiol-based analogs .
Antimicrobial Activity
- Compound 20b (fluoro-substituted benzylideneamino and trifluoromethyl groups) exhibited potent antibacterial activity (IR 87%, MIC 3.90 μg/mL) due to halogen-enhanced electron withdrawal and biofilm disruption .
- In contrast, methylbenzyl or dimethylphenyl groups in the target compound might prioritize antifungal activity, as seen in triazinones with bulky aromatic substituents .
Herbicidal Activity
- Metribuzin analogs (e.g., 4-amino-6-tert-butyl-3-methylthio-triazinone) inhibit photosynthesis by binding to the D1 protein in photosystem II . The target compound’s methylbenzyl group may reduce herbicidal efficacy compared to tert-butyl or trifluoromethyl groups, which optimize steric and electronic interactions .
Structure-Activity Relationships (SAR)
Position 3: Thiol (-SH) or thioether (-SR) groups enhance anticancer/antimicrobial activity but reduce stability . Aryl-amino groups (e.g., dimethylphenyl) may favor antifungal or anti-biofilm applications .
Position 6 :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this triazinone derivative, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via intermolecular condensation of substituted triazine precursors with aromatic amines. Key steps include controlling temperature (e.g., 45–60°C) and using bases like DIPEA to facilitate coupling. Solvent-free or one-pot methods (e.g., cotrimerization of nitriles with guanidine derivatives) improve efficiency. Optimization involves monitoring reaction progress via TLC and adjusting stoichiometric ratios of reactants like 4-methylbenzylamine and 3,4-dimethylphenyl isocyanate derivatives .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H NMR : Resolves aromatic protons and methyl groups (e.g., δ 2.2–2.5 ppm for methylbenzyl substituents).
- Mass Spectrometry (ESI-MS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 365).
- IR Spectroscopy : Identifies carbonyl (C=O, ~1670 cm⁻¹) and N-H stretches (~3300 cm⁻¹).
- X-ray Crystallography : Validates molecular geometry and substituent orientation .
Q. How can researchers evaluate the antimicrobial activity of this compound?
- Methodological Answer : Use standardized agar dilution or broth microdilution assays (CLSI guidelines). Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and measure minimum inhibitory concentrations (MICs). Triazinone derivatives often show MICs in the 8–64 µg/mL range .
Q. What are common purification challenges, and how can they be mitigated?
- Methodological Answer : Challenges include low solubility in polar solvents and co-elution of byproducts. Techniques:
- Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc).
- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water).
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases .
Q. How is purity assessed, and what thresholds are acceptable for biological testing?
- Methodological Answer :
- HPLC : Purity ≥95% (retention time consistency, peak symmetry).
- Elemental Analysis : C, H, N content within ±0.4% of theoretical values.
- Melting Point : Sharp range (e.g., 217–220°C) indicates homogeneity .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer : Variability arises from differences in assay conditions (e.g., bacterial strain viability, inoculum size). Standardize protocols using CLSI guidelines and cross-validate with independent labs. Perform dose-response curves and statistical analysis (e.g., ANOVA) to confirm reproducibility .
Q. What experimental designs are suitable for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified aryl/benzyl groups (e.g., electron-withdrawing vs. donating substituents).
- Biological Assays : Test against enzyme targets (e.g., dihydrofolate reductase) or cell lines.
- QSAR Modeling : Use computational tools (e.g., CoMFA) to correlate structural descriptors (logP, H-bond donors) with activity .
Q. What computational methods predict the reactivity and binding affinity of this compound?
- Methodological Answer :
- Molecular Docking : Autodock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., antimicrobial enzymes).
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess frontier orbitals (HOMO-LUMO) and charge distribution.
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns .
Q. How are pKa values determined experimentally, and what solvents are optimal?
- Methodological Answer :
- Potentiometric Titration : Use 0.05 M tetrabutylammonium hydroxide (TBAH) in isopropyl alcohol or DMF. Measure half-neutralization potentials (HNPs) with a calibrated pH meter.
- Example Data :
| Solvent | HNP (mV) | pKa |
|---|---|---|
| Isopropyl alcohol | 450 | 8.2 |
| DMF | 620 | 6.5 |
- Analysis : Plot mV vs. TBAH volume to derive titration curves .
Q. What green chemistry approaches can improve the sustainability of synthesis?
- Methodological Answer :
- Solvent-Free Reactions : Mechanochemical grinding of reactants.
- Catalysis : Use recyclable catalysts (e.g., Amberlyst-15) for coupling steps.
- Waste Reduction : Employ one-pot strategies to minimize intermediate isolation .
Key Notes
- Contradictions Addressed : Assay variability in antimicrobial studies and solvent effects on pKa were reconciled via methodological standardization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
